![molecular formula C15H13N3 B185776 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine CAS No. 16578-92-0](/img/structure/B185776.png)
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine, also known as DIMPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用机制
The exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is not fully understood. However, it has been suggested that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine exerts its biological effects by modulating various signaling pathways. For example, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response.
生化和生理效应
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in lab experiments is its relatively low toxicity. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and its potential applications in the treatment of various diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in vivo, which could provide important information for the development of clinical applications. Finally, studies are needed to investigate the potential interactions between 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and other drugs or compounds, which could have important implications for its clinical use.
合成方法
The synthesis of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine involves the condensation of indole-3-carboxaldehyde and phenylhydrazine in the presence of a suitable catalyst. This reaction produces a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
属性
CAS 编号 |
16578-92-0 |
|---|---|
产品名称 |
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine |
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
N-[(E)-1H-indol-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16,18H/b17-11+ |
InChI 键 |
LIIKVPDTQUNZNS-QXMHVHEDSA-N |
手性 SMILES |
C1=CC=C(C=C1)NN/C=C\2/C=NC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)NN=CC2=CNC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)NNC=C2C=NC3=CC=CC=C32 |
同义词 |
Indole-3-carboxaldehyde phenylhydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
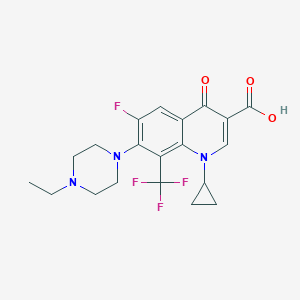
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)
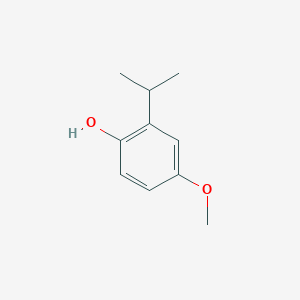
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
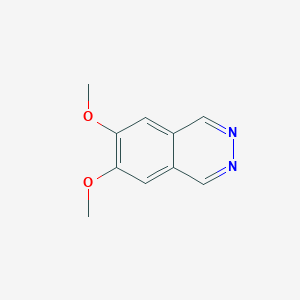
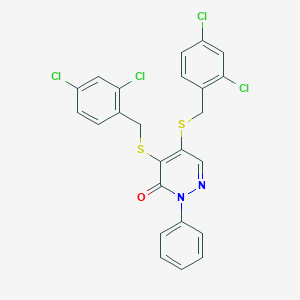
![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
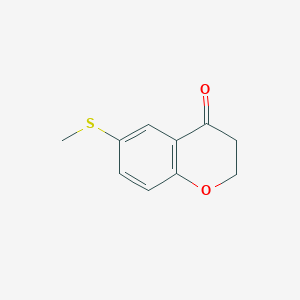
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)